molecular formula C14H22Cl2N4O B2423751 2-Chloro-1-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]ethanone;hydrochloride CAS No. 2247106-13-2

2-Chloro-1-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]ethanone;hydrochloride

Cat. No.: B2423751
CAS No.: 2247106-13-2
M. Wt: 333.26
InChI Key: IRUOEGJEMUCQIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]ethanone;hydrochloride is a useful research compound. Its molecular formula is C14H22Cl2N4O and its molecular weight is 333.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Interaction and Cellular Applications

2-Chloro-1-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]ethanone hydrochloride is structurally related to compounds known for strong DNA interactions. For instance, Hoechst 33258, a bis-benzimidazole family member with a N-methyl piperazine derivative, binds strongly to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. Such compounds, including Hoechst 33258, are widely used for fluorescent DNA staining, chromosome and nuclear staining in plant cell biology, and analysis of nuclear DNA content values via flow cytometry. The compound's affinity for DNA makes it a valuable tool for understanding DNA sequence recognition and binding, thus facilitating rational drug design (Issar & Kakkar, 2013).

Metabolism and Pharmacological Implications

Compounds like 2-Chloro-1-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]ethanone hydrochloride, especially those involving arylpiperazine derivatives, are noted for their extensive metabolism. Clinical applications primarily in treating depression, psychosis, or anxiety involve metabolism pathways like CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites are known for their serotonin receptor-related effects and other neurotransmitter receptor affinities. The distribution in tissues, including the brain, and subsequent metabolic processes highlight the significance of such compounds in therapeutic applications and necessitates understanding the individual variability in metabolism for personalized medicine approaches (Caccia, 2007).

Therapeutic Applications and Drug Design

The molecule's structural similarity to piperazine derivatives underscores its potential in therapeutic applications. Piperazine, a six-membered nitrogen-containing heterocyclic ring, is a crucial component in numerous marketed drugs with diverse pharmacological activities. Its prominence in compounds targeting Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains, indicates its potential in developing safer, selective, and cost-effective anti-mycobacterial agents. The versatile nature of piperazine in drug design, contributing to various therapeutic applications such as antipsychotic, antidepressant, antiviral, and anti-inflammatory, emphasizes the broad potential of this entity. It's a flexible building block in drug discovery, with substitution pattern modifications on the piperazine nucleus significantly impacting the resultant molecule's medicinal potential (Girase et al., 2020; Rathi et al., 2016).

Properties

IUPAC Name

2-chloro-1-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O.ClH/c1-10(2)14-16-11(3)8-12(17-14)18-4-6-19(7-5-18)13(20)9-15;/h8,10H,4-7,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUOEGJEMUCQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(C)C)N2CCN(CC2)C(=O)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.